(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine
Description
The compound (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine features a morpholine core substituted with a 5-iodothiophen-2-yl group and a 2-methylphenoxy moiety. Its stereochemistry is defined by the (2S) configuration at the morpholine ring and the (R) configuration at the benzylic carbon.
Properties
CAS No. |
918656-88-9 |
|---|---|
Molecular Formula |
C16H18INO2S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine |
InChI |
InChI=1S/C16H18INO2S/c1-11-4-2-3-5-12(11)20-16(13-10-18-8-9-19-13)14-6-7-15(17)21-14/h2-7,13,16,18H,8-10H2,1H3/t13-,16+/m0/s1 |
InChI Key |
JUSXNKNTQUSUJZ-XJKSGUPXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=C(S3)I |
Canonical SMILES |
CC1=CC=CC=C1OC(C2CNCCO2)C3=CC=C(S3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the iodothiophene moiety: This can be achieved through iodination of thiophene using iodine and an oxidizing agent.
Synthesis of the methylphenoxy group: This involves the reaction of 2-methylphenol with an appropriate halogenated compound to introduce the phenoxy linkage.
Coupling reactions: The iodothiophene and methylphenoxy intermediates are then coupled with a morpholine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The iodothiophene moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organometallic reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The iodothiophene moiety may interact with biological receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Morpholine Class
Reboxetine Analogs
- Compound: (2S)-2-[(S)-(2-ethoxyphenoxy)-phenyl-methyl]-morpholine (Reboxetine) Substituents: Phenyl and 2-ethoxyphenoxy groups. Key Differences: Reboxetine lacks the iodothiophenyl group and instead has a simple phenyl ring. The 2-ethoxy group on the phenoxy moiety increases lipophilicity compared to the target compound’s 2-methylphenoxy group. Activity: Selective norepinephrine reuptake inhibitor; used for depression and neuropathic pain . Metabolism: Undergoes Phase II conjugation due to the ethoxy group .
Chlorophenyl-Methoxyphenoxy Derivative
- Compound: (2R,3R)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine Substituents: 3-chlorophenyl and 2-methoxyphenoxy groups. Key Differences: Chlorine substituent (smaller, less polarizable than iodine) and methoxy group (electron-donating vs. methyl). Synthesis: Prepared via Sharpless asymmetric epoxidation, highlighting enantioselective challenges common in morpholine derivatives .
Carbon-11 Labeled PET Tracers
- Compound: (2S,3S)-2-[α-(2-(methyl)phenoxy)benzyl]morpholine Substituents: Benzyl and 2-methylphenoxy groups. Key Differences: Benzyl group instead of iodothiophenyl; designed for PET imaging. Application: Demonstrates the role of substituent bulk in brain penetration and binding kinetics .
Substituent-Driven Pharmacological and Metabolic Variations
Halogen Effects
- Iodine (Target Compound) : High atomic weight and polarizability may enhance receptor binding affinity but increase metabolic instability (e.g., deiodination) .
Phenoxy Substituents
- 2-Methylphenoxy (Target Compound): Methyl group enhances lipophilicity, favoring blood-brain barrier penetration.
- 2-Ethoxyphenoxy (Reboxetine): Ethoxy group increases metabolic liability via O-dealkylation .
- 2-Methoxyphenoxy (Chlorophenyl Derivative): Methoxy group may stabilize aromatic interactions but reduce metabolic resistance compared to methyl .
Aromatic Ring Systems
- Thiophene vs.
Stereochemical Considerations
- The (2S,R) configuration in the target compound contrasts with the (2S,S) configuration in Reboxetine. Stereochemistry significantly impacts receptor binding; for example, Reboxetine’s (S,S) isomer is pharmacologically active, while the (R,R) form is inactive .
- Enantioselective synthesis methods, such as Sharpless epoxidation, are critical for producing optically pure morpholine derivatives .
Metabolic Pathways
Biological Activity
(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a thiophene ring and a phenoxy group, suggests various mechanisms of action that could be beneficial in pharmacological applications.
- Chemical Formula : C₁₆H₁₈INO₂S
- Molecular Weight : 415.29 g/mol
- CAS Number : 918656-88-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Morpholine derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation. The presence of the iodothiophenyl and methylphenoxy groups enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular targets.
In Vitro Studies
Recent studies have focused on the α-glucosidase inhibitory activity of morpholine derivatives. For instance, compounds similar to (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine have demonstrated significant inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism.
Table 1: In Vitro α-Glucosidase Inhibition Data
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Acarbose | 58.8 | |
| Compound X | 15 ± 0.030 | |
| Compound Y | 19 ± 0.060 | |
| Compound Z | 21 ± 0.076 |
These findings indicate that (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine may possess comparable or superior inhibitory effects compared to established drugs like acarbose.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to α-glucosidase. The docking scores for related morpholine derivatives were found to be in the range of -12.1 to -13.15 kcal/mol, indicating strong interactions with the enzyme's active site.
Table 2: Docking Scores of Morpholine Derivatives
| Compound | Docking Score (kcal/mol) | RMSD (Å) |
|---|---|---|
| Compound A | -12.75 | 1.19 |
| Compound B | -13.87 | 1.38 |
| Acarbose | -13.87 | 2 |
These results suggest that modifications in the structure of morpholine derivatives can significantly influence their binding efficiency and inhibitory potency.
Case Studies
- Case Study on Antidiabetic Potential : A study published in MDPI highlighted the synthesis and evaluation of several morpholine derivatives for their α-glucosidase inhibitory activity, with some compounds showing IC₅₀ values significantly lower than that of acarbose, indicating their potential as antidiabetic agents .
- Case Study on Anticancer Activity : Morpholine derivatives have also been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
